REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[S:7][C:6]([C:8]([NH2:10])=[NH:9])=[CH:5][CH:4]=1.[CH2:11]([CH:13]([C:19](=O)[CH3:20])[C:14](OCC)=[O:15])[CH3:12].C[O-].[Na+]>C(O)C>[Cl:2][C:3]1[S:7][C:6]([C:8]2[NH:10][C:14](=[O:15])[C:13]([CH2:19][CH3:20])=[C:11]([CH3:12])[N:9]=2)=[CH:5][CH:4]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
6.81 g
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Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=C(S1)C(=N)N
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)OCC)C(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
sodium methoxide
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 7 hr
|
Duration
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7 h
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated under reduced pressure to dryness
|
Type
|
ADDITION
|
Details
|
the residue was treated with 2N HCl (60 ml)
|
Type
|
FILTRATION
|
Details
|
Solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The product thus obtained
|
Type
|
CUSTOM
|
Details
|
was forwarded to the next step without any further purification (4.53 g, 51% yield)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(S1)C=1NC(C(=C(N1)C)CC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |